ID50 Comparison: Arprinocid-N-oxide vs. Arprinocid in Eimeria tenella Culture
In a direct comparative study using chick kidney epithelial cells, a system lacking the ability to metabolize the prodrug arprinocid, arprinocid-N-oxide demonstrated significantly greater anticoccidial potency. The ID50 (50% inhibitory dose) for arprinocid-N-oxide was 0.30 ppm, whereas the parent compound arprinocid required a much higher concentration, with an ID50 of 20 ppm [1].
| Evidence Dimension | Anticoccidial potency (ID50) |
|---|---|
| Target Compound Data | 0.30 ppm |
| Comparator Or Baseline | Arprinocid: 20 ppm |
| Quantified Difference | Arprinocid-N-oxide is approximately 67-fold more potent (lower ID50) than arprinocid in this system. |
| Conditions | In vitro assay against Eimeria tenella in chick kidney epithelial cell cultures. |
Why This Matters
This 67-fold difference in potency demonstrates that for researchers studying coccidia in metabolically inert systems (e.g., certain cell lines, cell-free assays), arprinocid is a poor substitute and arprinocid-N-oxide is the required compound for achieving relevant activity.
- [1] Wang, C. C., & Simashkevich, P. M. (1980). A comparative study of the biological activities of arprinocid and arprinocid-1-N-oxide. Molecular and Biochemical Parasitology, 1(6), 335–345. View Source
